Potassium diformate

Description

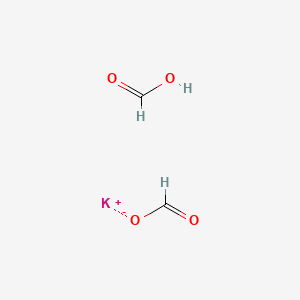

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;formic acid;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINNZIDCJWQYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O.C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029745 | |

| Record name | Potassium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20642-05-1 | |

| Record name | Potassium diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020642051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium formate(1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DIFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHJ7DIT8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Potassium Diformate: A Technical Overview of its Chemical Properties and Molecular Structure

Introduction: Potassium diformate (KDF) is a double salt of formic acid and potassium formate, recognized for its unique chemical characteristics and broad applications, notably as a non-antibiotic growth promoter in animal feed.[1][2] This document provides a detailed examination of its chemical properties, molecular structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white or slightly yellow crystalline powder known for its high hygroscopicity, meaning it readily absorbs moisture from the air.[2][3] It is easily soluble in water, and its aqueous solution is acidic.[1][4] The compound is stable under acidic conditions but decomposes into formate and formic acid in neutral or slightly alkaline environments.[2][3][4] This property is crucial for its mechanism of action in various applications. Unlike formic acid, KDF is non-corrosive, lacks a pungent odor, and possesses greater thermal stability, making it a safer and more practical alternative.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₃KO₄ | [1][3][5][6] |

| Alternate Formula | HCOOH·HCOOK or KH(HCOO)₂ | [4][7] |

| Molecular Weight | 130.14 g/mol | [1][3][4][6][8] |

| CAS Number | 20642-05-1 | [1][5][7][8] |

| Appearance | White to light yellow crystalline powder.[1][3][5] | [1][3][5] |

| Odor | Odorless to pungent.[2][3] | [2][3] |

| Taste | Saline, slightly acidic.[2][3] | [2][3] |

| Solubility | Easily soluble in water.[1][4][5] | [1][4][5] |

| Melting Point | 106-115°C[5]; decomposes around 160-180°C.[9] | [5][9] |

| pH (aqueous solution) | 4.1 - 4.5.[5] | [5] |

| Hygroscopicity | Highly hygroscopic.[1][3][4] | [1][3][4] |

| Stability | Stable in acidic conditions; decomposes in neutral or slightly alkaline conditions.[1][3][4] | [1][3][4] |

Molecular Structure

This compound is an acid salt consisting of a potassium cation (K⁺) and a diformate anion (H(HCOO)₂⁻). The anion is a dimer formed by a molecule of formic acid (HCOOH) and a formate ion (HCOO⁻) linked through a strong hydrogen bond.[4] This structure is fundamental to its stability and its ability to deliver formic acid effectively.

X-ray crystallography studies have been performed to determine the precise crystal and molecular structure of this compound.[7] The potassium ion is typically coordinated by oxygen atoms from the formate groups.[10]

Caption: Molecular structure of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a potassium source with formic acid.[11][12][13]

Method 1: Formic Acid-Potassium Hydroxide Method [11][13]

This is a two-step process:

-

Formation of Potassium Formate: Potassium hydroxide (KOH) is reacted with formic acid (HCOOH) under conditions ranging from basic to weakly acidic to produce potassium formate (HCOOK). The reaction is as follows:

-

KOH + HCOOH → HCOOK + H₂O

-

-

Formation of this compound: The resulting potassium formate is then reacted with an additional amount of formic acid under acidic conditions to yield this compound.

-

HCOOK + HCOOH → KH(HCOO)₂

-

A typical laboratory protocol involves slowly adding a proper amount of potassium hydroxide to formic acid (ratio of 1-1.5:1) in a stirrer.[13] The mixture is stirred at 250-400 rpm for 1-2 hours at a temperature of 50-80°C to ensure uniform mixing and reaction completion.[13]

Method 2: Formic Acid-Potassium Carbonate Method [11][14]

This method is similar to the one above but uses potassium carbonate (K₂CO₃) as the potassium source.

-

Formation of Potassium Formate: Potassium carbonate reacts with formic acid.

-

K₂CO₃ + 2HCOOH → 2HCOOK + H₂O + CO₂

-

-

Formation of this compound: The produced potassium formate is further reacted with formic acid.

-

HCOOK + HCOOH → KH(HCOO)₂

-

Quality control during production is critical and involves careful selection of raw materials (high purity formic acid and potassium carbonate) and precise control of reaction conditions such as temperature and stirring speed.[14]

Caption: General workflow for the synthesis of this compound.

-

X-ray Crystallography: This technique is employed to determine the three-dimensional arrangement of atoms within the crystal lattice of this compound, providing definitive information about its molecular structure and bonding.[7]

-

Purity Analysis: The purity of the final product can be assessed using standard analytical techniques such as titration to determine the acid content and atomic absorption spectroscopy to quantify the potassium content.

Reactivity and Stability

This compound's stability is pH-dependent. It remains stable in acidic environments, which is why it is effective in the upper gastrointestinal tract of animals.[1][4] However, in neutral or slightly alkaline conditions, it dissociates into formic acid and potassium formate.[2][3][4]

Thermally, this compound is relatively stable but will begin to decompose at temperatures around 160-180°C.[9] The decomposition products can include potassium formate and carbon dioxide.[9] This thermal stability is sufficient for its inclusion in processes like animal feed pelleting, which often involve heat.[15]

This compound is a compound with well-defined chemical properties and a unique molecular structure that underpins its functionality. Its synthesis is achievable through straightforward acid-base reactions, and its stability profile makes it suitable for a range of industrial applications, particularly in animal nutrition. The detailed understanding of its characteristics presented in this guide serves as a valuable resource for researchers and professionals engaged in related fields.

References

- 1. sidleychem.com [sidleychem.com]

- 2. Applications of this compound [shuntongchemical.com]

- 3. wbcil.com [wbcil.com]

- 4. The Application of this compound in Aquaculture | Encyclopedia MDPI [encyclopedia.pub]

- 5. biofuranchem.com [biofuranchem.com]

- 6. This compound | C2H3KO4 | CID 23690708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. amilamaterial.com [amilamaterial.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN113501753A - Method for synthesizing this compound based on phase transfer catalyst - Google Patents [patents.google.com]

- 13. CN110642703A - Method for producing this compound - Google Patents [patents.google.com]

- 14. amilamaterial.com [amilamaterial.com]

- 15. amilamaterial.com [amilamaterial.com]

An In-depth Technical Guide to the Synthesis and Production of Potassium Diformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and production processes of potassium diformate (KDF). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the manufacturing of this important organic acid salt. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with the primary synthesis routes.

Introduction to this compound

This compound (HCOOH·HCOOK), with a molecular weight of 130.14 g/mol , is a dimer formed through hydrogen bonding between a molecule of formic acid and a molecule of potassium formate.[1] It presents as a white or slightly yellow crystalline powder that is soluble in water and possesses a notable hygroscopic nature.[1] The aqueous solution of KDF is acidic and maintains stability under acidic conditions, while it decomposes into formate and formic acid in neutral or slightly alkaline environments.[1][2][3] Approved by the European Union as the first non-antibiotic feed additive to replace antibiotics, KDF has demonstrated significant benefits in animal nutrition, including enhancing growth performance and improving feed efficiency.[1]

Core Synthesis Methodologies

The industrial production of this compound is primarily achieved through the reaction of formic acid with a potassium source, such as potassium hydroxide or potassium carbonate. An alternative "green" synthesis route involves the reaction of formic acid with potassium formate.

Synthesis from Formic Acid and Potassium Hydroxide/Carbonate

The most common industrial method for producing this compound involves the reaction of formic acid (HCOOH) with either potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[4][5] This process is favored for its straightforwardness and high efficiency.[6]

The chemical reactions are as follows:

-

With Potassium Hydroxide: 2HCOOH + KOH → HCOOH·HCOOK + H₂O

-

With Potassium Carbonate: 4HCOOH + K₂CO₃ → 2(HCOOH·HCOOK) + H₂O + CO₂

The reaction is exothermic and requires careful temperature management.[7] Following the reaction, the resulting solution is typically concentrated and then cooled to induce crystallization of the this compound product.

Green Synthesis from Formic Acid and Potassium Formate

A 100% atom-economical process involves the direct reaction of formic acid with potassium formate (HCOOK).[8][9] This method is considered environmentally friendly as it avoids the formation of byproducts.

The chemical reaction is as follows:

-

HCOOH + HCOOK → HCOOH·HCOOK

This reaction is typically carried out in an aqueous solution under controlled temperature and stirring.

Quantitative Data on Synthesis Parameters

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies and patents.

| Raw Materials | Molar Ratio | Formic Acid Concentration (%) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Formic Acid, Potassium Hydroxide | 1.5-2.5 : 1 (preferred 2:1) | 80-90 | 45-80 (preferred 60) | 2-6 | 94 | 97 | [4] |

| Formic Acid, Potassium Carbonate | 3.5-4.5 : 1 (preferred 4:1) | 80-90 | 45-80 | 2-6 | 94 | 97 | [4] |

| Formic Acid, Potassium Carbonate | 3-5 : 1 (preferred 4:1) | 85-99 | 20-100 (preferred 40-70) | Not Specified | Not Specified | Not Specified | [5] |

| Formic Acid, Potassium Hydroxide | 1-1.5 : 1 | Not Specified | 50-80 | 1-2 | Not Specified | Not Specified | [10] |

| Formic Acid, Potassium Formate | 1.3 : 1 | Not Specified | 65 | 0.5 | 94 | Not Specified | [8][9] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol for Synthesis from Formic Acid and Potassium Hydroxide

This protocol is based on the methodology described in patent CN1704394A.[4]

-

Reaction Setup: Add 600 kg of 85% formic acid solution to a 1500 L jacketed enamel reaction kettle equipped with a stirrer.

-

Addition of Reactant: While stirring at 75-80 rpm at room temperature, slowly add 533 kg of a 60% potassium hydroxide solution over approximately 25-30 minutes.

-

Reaction: Raise the temperature to 70°C and maintain the reaction for 2 hours.

-

Concentration: Concentrate the reaction mixture under vacuum at 65-70°C until the volume is reduced to 1/2-2/3 of the initial total volume.

-

Crystallization: Cool the concentrated solution to below 20°C and continue stirring for 20-28 hours to facilitate crystallization.

-

Isolation and Drying: Separate the crystals by centrifugation at 2000-3000 rpm for 5-10 minutes. Dry the resulting product at 55°C for 20 hours to obtain the final this compound.

Protocol for Green Synthesis from Formic Acid and Potassium Formate

This protocol is based on the research article by Lin et al. (2010).[8][11]

-

Reaction Setup: In a flask, add a carefully weighed amount of potassium formate.

-

Addition of Reactants: Add 2.25 mL of deionized water and 10.0 mL of formic acid to the flask.

-

Reaction: Immerse the flask in a glycerin bath maintained at a constant temperature of 65°C. Stir the reactant mixture magnetically at a constant speed for 30 minutes.

-

Crystallization: Cool the reaction mixture to room temperature under static conditions to allow for crystallization.

Process and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Synthesis pathways for this compound.

Caption: General experimental workflow for KDF production.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. wbcil.com [wbcil.com]

- 3. Applications of this compound [shuntongchemical.com]

- 4. CN1704394A - Method for production of this compound - Google Patents [patents.google.com]

- 5. CN1428325A - Production method of this compound - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Potassium Formate: The Eco-Friendly Solution For Demanding Industrial Applications - Kands [kandschemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN110642703A - Method for producing this compound - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Diformate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium diformate (KDF), with the chemical formula HCOOH·HCOOK, is the double salt of formic acid and potassium formate.[1] It is a white or slightly yellow crystalline powder that is readily soluble in water.[1][2] KDF is recognized for its role as a non-antibiotic growth promoter in animal feed, an application approved by the European Union.[2][3] Its utility stems from its unique physicochemical properties in aqueous solutions, which influence its stability, antimicrobial efficacy, and biological interactions. This guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Core Physicochemical Properties

The behavior of this compound in aqueous solutions is dictated by a range of physicochemical parameters. Understanding these properties is crucial for its effective application and for the development of new formulations.

Dissociation in Aqueous Solution

In an aqueous environment, this compound dissociates into potassium ions (K+), formate ions (HCOO-), and formic acid (HCOOH).[4] This equilibrium is central to its mode of action, particularly its ability to lower the pH of the surrounding medium.[4] The presence of both formic acid and its conjugate base, formate, allows the solution to act as a buffer.

The dissociation can be represented by the following equilibrium:

HCOOH·HCOOK(s) ⇌ K+(aq) + HCOO-(aq) + HCOOH(aq)

The formic acid component is a weak acid and further dissociates according to:

HCOOH(aq) ⇌ H+(aq) + HCOO-(aq)

This release of protons (H+) results in the acidic nature of this compound solutions.[1]

pH of Aqueous Solutions

Aqueous solutions of this compound are acidic.[1][4] The pH of a 10g/L (1%) solution typically falls within the range of 3.0 to 5.0.[5] The acidic nature is a key attribute for its antimicrobial and preservative functions.[6]

| Concentration (g/L) | pH Range |

| 10 | 3.0 - 5.0 |

Table 1: pH of Aqueous this compound Solutions[5]

Solubility

Density

The density of this compound is approximately 1.83 g/cm³.[10] In aqueous solutions, the density will vary with concentration. For the related compound, potassium formate, the specific gravity of a saturated solution at 20°C is 1.58 g/cm³, and for a 50% solution, it is 1.34 g/cm³.[11][12] While direct data for this compound solutions is not provided, these values for potassium formate offer a useful reference.

Viscosity

The viscosity of aqueous this compound solutions is expected to increase with concentration and decrease with temperature. While specific viscosity data for this compound solutions was not found, data for aqueous potassium chloride (KCl) solutions, another potassium salt, shows this general trend.[13][14] For example, the dynamic viscosity of a 4.0 mol/kg KCl solution decreases from 955.9 micro Pa s at 25°C to 565.0 micro Pa s at 60°C.[14]

Stability

This compound is stable under acidic conditions.[1][4] However, in neutral or slightly alkaline environments, it decomposes into formate and formic acid.[1][4] It is also known to decompose at high temperatures.[6] This pH-dependent stability is a critical factor in its application, particularly in biological systems where pH gradients exist. The compound is biodegradable, eventually breaking down into carbon dioxide and water.[2]

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound in aqueous solutions.

Determination of pH

The pH of a this compound solution can be accurately measured using a calibrated pH meter.

Protocol:

-

Preparation of Solution: Prepare a solution of this compound of the desired concentration (e.g., 10 g/L) by dissolving a known mass of the compound in a known volume of deionized water.[5]

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement: Immerse the calibrated pH electrode into the this compound solution and record the stable pH reading.

-

Temperature Control: Ensure the temperature of the solution is controlled and recorded, as pH is temperature-dependent.

Determination of Solubility

The solubility of this compound at different temperatures can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a temperature-controlled vessel.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no undissolved solid is included. A heated syringe filter can be used to prevent crystallization during sampling.

-

Concentration Determination: Determine the concentration of this compound in the saturated solution. This can be achieved by gravimetric analysis (evaporating the solvent and weighing the residue) or by a suitable analytical technique such as titration.[15]

-

Repeat at Different Temperatures: Repeat the procedure at various temperatures to construct a solubility curve.[16]

Determination of Density

The density of aqueous this compound solutions can be measured using a pycnometer or a digital density meter.

Protocol (Pycnometer Method):

-

Clean and Calibrate: Thoroughly clean and dry the pycnometer and determine its empty mass. Then, fill it with deionized water of a known temperature and determine the mass of the water-filled pycnometer. This allows for the calculation of the pycnometer's volume.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound solution of interest at the same temperature.

-

Weighing: Determine the mass of the pycnometer filled with the solution.

-

Calculation: The density of the solution is calculated by dividing the mass of the solution by the volume of the pycnometer.[17]

Determination of Viscosity

The dynamic viscosity of this compound solutions can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.

Protocol (Capillary Viscometer):

-

Instrument Setup: Select a capillary viscometer of the appropriate size for the expected viscosity range.

-

Temperature Control: Place the viscometer in a constant temperature bath to maintain the desired temperature.

-

Sample Loading: Introduce a known volume of the this compound solution into the viscometer.

-

Flow Time Measurement: Measure the time it takes for the liquid to flow between two marked points on the capillary.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution at that temperature.

Visualizations

Dissociation Pathway of this compound in Aqueous Solution

Caption: Dissociation of this compound in an aqueous environment.

Experimental Workflow for Purity Analysis by Titration

Caption: Workflow for determining the purity of this compound via titration.

Conclusion

The physicochemical properties of this compound in aqueous solutions are integral to its functionality, particularly in its role as a feed additive. Its high solubility, acidic nature in solution, and pH-dependent stability are key characteristics that researchers and drug development professionals must consider. The experimental protocols provided offer a framework for the accurate characterization of these properties, enabling a deeper understanding and optimization of this compound applications. The visualizations further clarify the chemical behavior and analytical procedures associated with this compound.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. sidleychem.com [sidleychem.com]

- 3. The Feed Additive this compound Prevents Salmonella enterica Serovar Pullorum Infection and Affects Intestinal Flora in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - HSM Chemicals [hsmchemie.com]

- 6. amilamaterial.com [amilamaterial.com]

- 7. potassiumformateindia.com [potassiumformateindia.com]

- 8. Potassium formate - Wikipedia [en.wikipedia.org]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. amilamaterial.com [amilamaterial.com]

- 11. Potassium Formate Solution [shuntongchemical.com]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. srd.nist.gov [srd.nist.gov]

- 14. srd.nist.gov [srd.nist.gov]

- 15. amilamaterial.com [amilamaterial.com]

- 16. amilamaterial.com [amilamaterial.com]

- 17. minetechnicalservices.com [minetechnicalservices.com]

The Biological Functions of Potassium Diformate in Animal Nutrition: A Technical Guide

Introduction

Potassium diformate (KDF) is the first non-antibiotic growth promoter approved by the European Union for use in animal feed.[1][2][3][4] It is a double salt of formic acid and potassium formate, with the chemical formula HCOOH·HCOOK.[5][6] KDF is a white, crystalline powder that is odorless, non-corrosive, and easy to handle, overcoming the practical limitations of using liquid formic acid, such as its pungent odor and corrosiveness.[2][7][8] As the animal production industry moves away from antibiotic growth promoters (AGPs) due to concerns about antimicrobial resistance, KDF has emerged as a safe and effective alternative, enhancing animal performance, improving gut health, and contributing to food safety.[1][7][9][10] Its biological functions are primarily attributed to its unique molecular structure and its subsequent dissociation in the gastrointestinal tract.[5][11]

Core Mechanism of Action

The primary mode of action of this compound is centered on its dissociation in the animal's gastrointestinal tract (GIT) into its active components: formic acid and formate.[2][7] This process initiates a cascade of effects, including direct antimicrobial action and modulation of the gut environment.

Dissociation and pH Reduction: Upon ingestion, KDF dissolves and dissociates. The released formic acid lowers the pH in the upper part of the GIT, particularly the stomach and duodenum.[1][7] A lower gastric pH activates pepsinogen to pepsin, the primary enzyme for protein digestion, thereby enhancing the breakdown and utilization of dietary protein.[7] This acidic environment also acts as a barrier against acid-sensitive pathogens entering the intestinal tract.[9][12]

Antimicrobial Action: The antimicrobial efficacy of KDF is mainly attributed to the undissociated form of formic acid.[2][7] Being lipophilic, the small, uncharged formic acid molecules can passively diffuse across the cell walls of pH-sensitive, Gram-negative bacteria such as E. coli and Salmonella.[4][8][12]

Once inside the bacterial cell, which has a more neutral internal pH, the formic acid molecule dissociates, releasing a proton (H+) and a formate anion (HCOO-).[8][13] This leads to two critical disruptive events:

-

Lowering of Intracellular pH: The accumulation of protons acidifies the bacterial cytoplasm. The bacterium must expend significant energy via its H+-ATPase pump to expel these excess protons to maintain its internal pH homeostasis, leading to energy depletion.[4][13]

-

Anion-mediated Disruption: The accumulated formate anion is believed to interfere with the bacterium's DNA and protein synthesis, disrupting essential metabolic processes and ultimately inhibiting bacterial replication.[8][13]

This dual-action mechanism effectively inhibits the growth and proliferation of pathogenic bacteria.[8]

Impact on Gut Health and Intestinal Microbiota

KDF significantly influences the gastrointestinal environment, promoting a healthy gut architecture and a balanced microflora. This is achieved by selectively inhibiting pathogens and fostering conditions favorable for beneficial microorganisms.

Modulation of Gut Microbiota: KDF exerts a strong antimicrobial effect against pathogenic Gram-negative bacteria like E. coli, Salmonella, and Clostridium perfringens, while having a lesser impact on beneficial, acid-tolerant bacteria such as Lactobacillus and Bifidobacteria.[7][9][12] This selective pressure shifts the microbial balance, reducing the load of harmful bacteria and their toxic metabolites, which helps to prevent subclinical infections and intestinal disorders.[3][7][13] Studies have shown that KDF supplementation can significantly reduce the counts of coliforms and other enterobacteria in the gut of both pigs and poultry.[6][14][15]

Improvement of Gut Morphology: By reducing the pathogen load and subsequent inflammation in the intestinal mucosa, KDF contributes to a healthier gut structure.[7] Research has demonstrated that dietary KDF can lead to an increase in villus height and the villus-to-crypt depth ratio in the jejunum and ileum.[7][16] Taller villi and a higher villus-to-crypt ratio result in a larger surface area for nutrient absorption, leading to improved digestive efficiency.[7]

Effects on Animal Performance and Nutrient Digestibility

The combined effects of KDF on gastric pH, gut microbiota, and intestinal morphology translate into measurable improvements in nutrient utilization and overall animal performance.

Enhanced Nutrient Digestibility: By lowering the stomach pH, KDF improves the activity of proteolytic enzymes, leading to increased digestibility of crude protein and amino acids.[7] Furthermore, the healthier gut environment with an enhanced absorptive surface facilitates the uptake of minerals and other essential nutrients.[7][17] Studies in pigs, poultry, and ducks have consistently shown that KDF supplementation improves the apparent digestibility of crude protein and calcium.[7][18]

Improved Growth Performance: As a direct consequence of improved gut health and nutrient utilization, KDF supplementation leads to significant enhancements in key production parameters. Numerous studies across various animal species have documented these benefits.

-

In Swine: KDF has been shown to increase average daily gain (ADG) and improve the feed conversion ratio (FCR) in weaned piglets, growing-finishing pigs, and sows.[8][14][19][20]

-

In Poultry: Supplementation with KDF in broiler diets has resulted in increased body weight gain, improved FCR, and higher dressing percentages.[7][21][22] It has also been shown to reduce mortality in broilers challenged with necrotic enteritis.[15][23]

-

In Aquaculture: KDF has been successfully used in the feeds of various fish species, including tilapia and Atlantic salmon, leading to improved weight gain, better FCR, and enhanced protein efficiency.[12][24][25]

Quantitative Data on Performance and Gut Health

The following tables summarize the quantitative effects of this compound supplementation from various studies.

Table 1: Effect of this compound on Swine Performance

| Parameter | KDF Inclusion Rate | Species/Stage | Improvement vs. Control | Reference |

| Daily Weight Gain | 1.2% | Weaned Piglets | +14.6% | [8] |

| Feed Conversion Ratio | 1.2% | Weaned Piglets | -9.4% (Improvement) | [8] |

| Average Daily Gain | 0.85% | Grower-Finisher Pigs | Increased ADG | [14] |

| Feed Conversion Ratio | 0.8% | Grower-Finisher Pigs | Improved G/F | [14] |

| Daily Weight Gain | 1.8% | Growing Piglets | Up to +14% | [1][7] |

| Feed Conversion Ratio | 1.8% | Growing Piglets | Significantly improved | [1][7] |

| Holo-analysis (n=59) | Average 0.80% | Piglets & Fatteners | ADG: +8.67%, FCR: -4.20% | [20] |

| Holo-analysis (Tropical) | 0.2% - 1.8% | Piglets & Fatteners | ADG: +11.2%, FCR: -6.3% | [20] |

Table 2: Effect of this compound on Poultry Performance

| Parameter | KDF Inclusion Rate | Species/Stage | Improvement vs. Control | Reference |

| Body Weight Gain | 0.5% (5 g/kg) | Broilers | Significantly increased | [22] |

| Feed Conversion Ratio | 0.5% (5 g/kg) | Broilers | Significantly improved | [16][22] |

| Body Weight | 1% | Broiler Chickens | Significantly increased | [7][26] |

| Crude Protein Digestibility | Not specified | Poultry | Increased | [7] |

| Mortality (NE Challenge) | 2.25 & 4.50 g/kg | Broilers | Reduced | [15][23] |

| Final Weight | 0.8% | Cherry Valley Ducks | Significantly higher | [18] |

| Feed-to-Gain Ratio | 0.8% & 1.2% | Cherry Valley Ducks | Significantly lower | [18] |

Table 3: Effect of this compound on Gut Microbiota and pH

| Parameter | KDF Inclusion Rate | Species/Stage | Effect | Reference |

| Duodenal pH | 0.9% | Growing Pigs | Significantly reduced | [1][7] |

| Coliforms (GIT) | 0.6% & 1.2% | Grower-Finisher Pigs | Reduced number | [14] |

| C. perfringens (Jejunum) | 4.5 g/kg | Broilers (Day 35) | Reduced number | [15][23] |

| Enterobacteria (Jejunum) | 4.5 g/kg | Broilers (Day 35) | Reduced number | [6][15] |

| Salmonella Load (Cecum) | 0.5% (feed) | Chickens | Significantly reduced | [27][28] |

| Gastrointestinal pH | 0.5% (feed) | Chickens | Reduced | [27][28] |

| Intestinal pH | 0.3% - 0.8% | Osphronemus goramy | Decreased from ~7.0 to 6.1-6.6 | [4][12] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.

Experiment 1: KDF in Weaned Piglets (Adapted from Roth et al., 1996 as cited in[8])

-

Objective: To evaluate the dose-dependent effects of KDF on the performance of weaned piglets.

-

Animals: Weaned piglets.

-

Experimental Design: Piglets were assigned to different treatment groups.

-

Diets: A basal diet (likely corn-soybean based) was supplemented with KDF at varying levels, including a 1.2% inclusion rate. A control group received the basal diet without KDF.

-

Duration: 7 weeks post-weaning.

-

Parameters Measured:

-

Performance: Daily live weight gain, daily feed intake, and feed conversion ratio were recorded throughout the trial period.

-

Statistical Analysis: Data were analyzed to determine significant differences between the control and KDF-supplemented groups.

-

-

Key Findings: The addition of 1.2% KDF resulted in a highly significant improvement in daily weight gain (+14.6%) and feed conversion rate (-9.4%) over the 7-week period.[8]

Experiment 2: KDF in Broilers Challenged with Necrotic Enteritis (Adapted from Mikkelsen et al., 2009[23])

-

Objective: To investigate the effect of KDF on performance and gut microbiota in broilers under a necrotic enteritis (NE) challenge.

-

Animals: 1050 Cobb male broiler chickens.

-

Experimental Design: Birds were allocated to 7 treatment groups, including an unchallenged control, a challenged negative control, a challenged positive control (antibiotics), and challenged groups with KDF at 2.25, 4.50, and 6.75 g/kg.

-

Challenge Model: Birds were challenged with Clostridium perfringens to induce NE.

-

Duration: 35 days.

-

Parameters Measured:

-

Performance: Weight gain, feed conversion ratio, and mortality were recorded.

-

Microbiology: Bacterial populations (C. perfringens, Enterobacteria) in the jejunum were enumerated on day 15 (during challenge) and day 35 (post-challenge).

-

Gut Environment: Intestinal pH was measured.

-

-

Key Findings: KDF at 2.25 and 4.50 g/kg reduced NE-related mortality. At day 35, the 4.5 g/kg KDF group showed a significant reduction in both C. perfringens and Enterobacteria in the jejunum compared to the challenged control.[23]

Conclusion

This compound stands as a scientifically validated and effective alternative to antibiotic growth promoters in animal nutrition. Its biological functions are multifaceted, stemming from its ability to reduce gastrointestinal pH and exert a direct, selective antimicrobial effect against key enteric pathogens. This mode of action fosters a healthier gut environment, improves intestinal morphology, and enhances the digestibility of crucial nutrients like protein. These physiological benefits translate directly into improved growth rates, better feed efficiency, and lower mortality in swine, poultry, and aquaculture species. As the global demand for sustainable and safe animal protein continues to grow, this compound provides a powerful tool for researchers and producers to enhance animal health and productivity without reliance on antibiotics.

References

- 1. This compound : A New Alternative To Antibiotic Growth Promoters | Bangladesh Journal of Animal Science [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Can adding this compound help poultry and livestock adapt to the "ban on antibiotics" process in feed?-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Dietary this compound Supplementation on Growth Performance, Nutrient Digestibility, Gastrointestinal pH, Jejunal Morphology, Digestive Enzyme Activity, and Antioxidant Status in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. vetnova.co.in [vetnova.co.in]

- 8. This compound in piglets diets | Engormix [en.engormix.com]

- 9. This compound Supplier [shuntongchemical.com]

- 10. potassiumformateindia.com [potassiumformateindia.com]

- 11. The principle of this compound for promoting animal growth [efinegroup.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. The Feed Additive this compound Prevents Salmonella enterica Serovar Pullorum Infection and Affects Intestinal Flora in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thepigsite.com [thepigsite.com]

- 15. Effect of this compound on growth performance and gut microbiota in broiler chickens challenged with necrotic enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying the effect of formic acid and this compound on performance, immunity and gut health of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aquast.org [aquast.org]

- 18. Effects of this compound on growth performance, apparent digestibility of nutrients, serum biochemical indices, and intestinal microflora in Cherry Valley ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound (Formi) on health and performance of new-born piglets | Engormix [en.engormix.com]

- 20. thepigsite.com [thepigsite.com]

- 21. This compound affects the growth and development of broilers by improving intestinal function and digestive enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Testing dietary this compound in tilapia feed - Responsible Seafood Advocate [globalseafood.org]

- 25. Dietary effects of this compound on the protein and fat digestability of Atlantic Salmon reared in sea water | Engormix [en.engormix.com]

- 26. Effect of Dietary this compound on the Growth of Growing Broiler Chickens [jstage.jst.go.jp]

- 27. mdpi.com [mdpi.com]

- 28. The Feed Additive this compound Prevents Salmonella enterica Serovar Pullorum Infection and Affects Intestinal Flora in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dissociation of Potassium Diformate and Its Active Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dissociation of potassium diformate (KDF), a double salt of formic acid and potassium formate. It details the chemical properties, dissociation pathways, and the functional mechanisms of its active components. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

Introduction to this compound

This compound (C₂H₃KO₄) is a white, crystalline powder known for its application as a feed additive in animal nutrition, where it serves as an alternative to antibiotic growth promoters.[1][2][3][4] It is a dimer formed through hydrogen bonding between a molecule of formic acid and a molecule of potassium formate.[5][6] This structure provides stability and overcomes the handling challenges associated with pure formic acid, such as its strong odor and corrosiveness.[1][5][7]

Physicochemical Properties and Dissociation

This compound is highly soluble in water and exhibits a hygroscopic nature.[5][8] Its stability is highly dependent on the pH of the surrounding environment. In acidic conditions, it remains stable, but it readily dissociates into its active components—formic acid and potassium formate—under neutral or slightly alkaline conditions.[2][5][8][9][10]

Dissociation Pathway

The dissociation of this compound in an aqueous solution is a pH-dependent equilibrium. The primary dissociation releases formic acid and potassium formate. Subsequently, formic acid, as a weak acid, exists in equilibrium with its conjugate base, the formate ion.

The dissociation can be represented by the following reactions:

-

Initial Dissociation: KH(HCOO)₂ (s) → HCOOH (aq) + HCOOK (aq)

-

Dissociation of Potassium Formate: HCOOK (aq) → HCOO⁻ (aq) + K⁺ (aq)

-

Formic Acid Equilibrium: HCOOH (aq) ⇌ HCOO⁻ (aq) + H⁺ (aq)

The active components responsible for the biological effects of this compound are formic acid (HCOOH) and the formate ion (HCOO⁻).[1][4][11]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound and its active components.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃KO₄ | [12][13] |

| Molecular Weight | 130.14 g/mol | [2][5][6][12] |

| Appearance | White or slightly yellow crystalline powder | [2][5][8][12] |

| pH (in aqueous solution) | Neutral to slightly acidic | [12] |

| Melting Point | Approximately 109°C | [2] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| pKa of Formic Acid | ~3.75 | [14][15][16] |

| Ka of Formic Acid | ~1.78 x 10⁻⁴ | [17] |

Table 2: Dissociation Constants of Formic Acid

Experimental Protocols for Analysis

The quantification of this compound and its dissociation products, formic acid and formate, is crucial for research and quality control. Various analytical methods can be employed for this purpose.

Titrimetric Analysis

A cost-effective method for determining the concentration of formic acid and formate is back-titration.[18][19]

Principle: This method involves the oxidation of formate by a known excess of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium. The unreacted permanganate is then titrated with a standard solution of a reducing agent, like sodium oxalate or sodium thiosulfate (in the presence of potassium iodide). The amount of formate is calculated based on the amount of permanganate consumed.

Detailed Protocol (Formate/Formic Acid Analysis by Back-Titration): [19]

-

Sample Preparation: A known volume of the standard formate solution is added to a conical flask containing a solution of potassium carbonate (e.g., 20 mL of 0.5 M K₂CO₃) and heated to 80°C for 5 minutes.

-

Oxidation: A standardized solution of potassium permanganate (e.g., 15 mL of 0.008 M KMnO₄) is added dropwise to the heated mixture while constantly agitating. The solution is then heated at 80°C for an additional 10 minutes and allowed to cool to room temperature.

-

Acidification: Approximately 140 mL of 0.5 M sulfuric acid (H₂SO₄) is slowly added to the mixture.

-

Back-Titration (Oxalate Method):

-

A known excess of sodium oxalate solution (e.g., 16 mL of 0.02 M) is added to the acidified mixture.

-

The solution, which should become colorless, is heated again to 80°C for 10 minutes.

-

The solution is then back-titrated with the standardized KMnO₄ solution until a permanent pink color persists.

-

-

Back-Titration (Iodine Method):

-

A potassium iodide solution (e.g., 120 mL of 0.5 M KI) is added to the acidified solution.

-

The liberated iodine is immediately titrated with a standardized sodium thiosulfate solution (e.g., 0.05 M) until the solution becomes colorless. A starch indicator can be used to detect the endpoint (disappearance of the blue/black color).

-

Ion Chromatography (IC)

Ion chromatography is a highly accurate method for quantifying formate ions.[19]

Principle: IC separates ions based on their affinity for an ion-exchange resin. The sample is injected into a stream of eluent, which carries it through a separation column. The separated ions are then detected by a conductivity detector.

General Protocol: [19]

-

Sample Preparation: The sample containing formate is diluted appropriately with deionized water.

-

Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column (e.g., Metrosep A Supp 7-150/4.0), a guard column, and a conductivity detector is used.

-

Eluent: A sodium carbonate solution (e.g., 3.6 mM) is typically used as the eluent.

-

Analysis: The prepared sample is injected into the chromatograph. The retention time and peak area of the formate ion are compared to those of known standards for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for the accurate quantification of formate and formic acid.[19]

Principle: ¹H NMR spectroscopy can be used to identify and quantify molecules containing hydrogen atoms. Formic acid and formate have distinct proton signals in the NMR spectrum.

General Protocol: [19]

-

Sample Preparation: A specific volume of the sample is mixed with a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP-d4) and diluted with deuterium oxide (D₂O).

-

Data Acquisition: ¹H NMR spectra are acquired using a high-field NMR spectrometer (e.g., 600 MHz). A water suppression sequence is often employed.

-

Quantification: The concentration of formate or formic acid is determined by comparing the integral of its characteristic peak to the integral of the known internal standard.

Signaling Pathways and Mechanisms of Action

The primary application of this compound is in animal nutrition, where its active components exert antimicrobial and growth-promoting effects.

Antimicrobial Action

The antimicrobial activity of formic acid is a key mechanism. Undissociated formic acid is lipid-soluble and can passively diffuse across the cell walls of pH-sensitive bacteria, such as E. coli and Salmonella.[1]

Once inside the more alkaline cytoplasm of the bacterium, the formic acid dissociates, releasing a proton (H⁺) and a formate anion (RCOO⁻). This leads to a decrease in the intracellular pH, which inhibits the action of essential microbial enzymes and nutrient transport systems. The accumulation of the formate anion can also disrupt DNA and protein synthesis, ultimately inhibiting bacterial replication and leading to cell death.[1]

References

- 1. vetnova.co.in [vetnova.co.in]

- 2. This compound [www-overseas-1.chemball.com]

- 3. This compound : A New Alternative To Antibiotic Growth Promoters | Bangladesh Journal of Animal Science [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Feed Additive this compound Prevents Salmonella enterica Serovar Pullorum Infection and Affects Intestinal Flora in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying the effect of formic acid and this compound on performance, immunity and gut health of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wbcil.com [wbcil.com]

- 9. This compound - Beijing Challenge Group [challenge.cn]

- 10. This compound affects the growth and development of broilers by improving intestinal function and digestive enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The principle of this compound for promoting animal growth [efinegroup.com]

- 12. Buy this compound (EVT-361939) | 20642-05-1 [evitachem.com]

- 13. Safety and efficacy of an additive consisting of this compound (Formi™ LHS) for piglets (weaned) and pigs for fattening (Addcon GmbH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proprep.com [proprep.com]

- 15. proprep.com [proprep.com]

- 16. brainly.com [brainly.com]

- 17. brainly.com [brainly.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

Potassium Diformate: A Technical Guide to a Biodegradable Organic Acid Salt in Animal Nutrition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium diformate (KDF) is a biodegradable organic acid salt that has emerged as a prominent non-antibiotic growth promoter in the animal feed industry. With the increasing global pressure to reduce the use of antibiotic growth promoters, KDF presents a safe and effective alternative for enhancing animal performance and gut health. This technical guide provides an in-depth overview of the core scientific principles of this compound, including its chemical properties, synthesis, and multifaceted mechanism of action. It further presents a compilation of quantitative data on its efficacy in various animal species and details key experimental protocols for its evaluation.

Introduction to this compound

This compound is the first substance approved by the European Union as a non-antibiotic growth promoter for pigs.[1][2] It is a double salt of formic acid and potassium formate, existing as a crystalline powder that is odorless, low-corrosive, and easy to handle, overcoming some of the practical challenges associated with the use of pure formic acid.[3] Its primary application is in animal feed, particularly for swine, poultry, and aquaculture, where it serves to improve growth performance, feed efficiency, and overall gut health.[4][5][6] A key advantage of this compound is its complete biodegradability; it ultimately metabolizes into carbon dioxide and water, leaving no harmful residues in the animal or the environment.[2][7][8]

Chemical and Physical Properties

This compound is a dimer formed through hydrogen bonding between a molecule of formic acid and a molecule of potassium formate.[9][10] It is a white or slightly yellow crystalline powder with a pronounced hygroscopic nature.[4][9]

| Property | Value | Reference |

| Chemical Formula | HCOOH·HCOOK or C₂H₃KO₄ | [4][9][11] |

| Molecular Weight | 130.14 g/mol | [4][9][11] |

| CAS Number | 20642-05-1 | [11] |

| Appearance | White or slightly yellow crystalline powder | [4][9] |

| Solubility | Readily soluble in water | [2][4] |

| Stability | Stable under acidic conditions; decomposes into formic acid and formate under neutral or slightly alkaline conditions. | [2][4][9] |

| pH (10g/L aqueous solution) | 3.0 - 5.0 | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of formic acid with a potassium source. Common methods include:

-

Formic Acid and Potassium Formate: This method involves the direct reaction of formic acid and potassium formate. Optimal conditions have been reported as a molar ratio of HCOOH to HCOOK of 1.3, a reaction temperature of 65°C, and a reaction time of 30 minutes, yielding a product of 94.0%.[12][13]

-

Formic Acid and Potassium Hydroxide: In this process, formic acid is reacted with potassium hydroxide.[14][15][16] The reaction is typically carried out by slowly adding potassium hydroxide to formic acid with stirring at a controlled temperature.[16]

-

Formic Acid and Potassium Carbonate: This method utilizes potassium carbonate as the potassium source, which reacts with formic acid to produce this compound.[14][15]

The reaction is essentially an acid-base reaction followed by the formation of the diformate complex. The final product is typically obtained after crystallization and drying.

Mechanism of Action

The efficacy of this compound stems from its dual action of its components, formic acid and formate, upon dissociation in the gastrointestinal tract.[1][17]

Antimicrobial Activity

The primary mode of action is the antimicrobial effect of undissociated formic acid.[1] In the acidic environment of the stomach, and to some extent in the small intestine, this compound releases formic acid.[18] Undissociated formic acid can penetrate the cell walls of pH-sensitive bacteria, such as E. coli and Salmonella.[1][10] Inside the bacterial cell, the higher internal pH causes the formic acid to dissociate, releasing protons (H⁺) which acidifies the cytoplasm.[10] The bacterium then expends significant energy attempting to pump these protons out to maintain its internal pH balance, leading to energy depletion and ultimately, cell death.[10] This selective action has a stronger effect on pathogenic bacteria while being less detrimental to beneficial lactic acid bacteria.[1]

References

- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. | Semantic Scholar [semanticscholar.org]

- 2. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidance on the assessment of the efficacy of feed additives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. food.gov.uk [food.gov.uk]

- 16. Improved preservation of mouse intestinal tissue using a formalin/acetic acid fixative and quantitative histological analysis using QuPath - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]

Unraveling the Antimicrobial Power of Potassium Diformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the global pursuit of alternatives to antibiotic growth promoters, potassium diformate (KDF) has emerged as a significant contender, demonstrating a potent and selective antimicrobial spectrum. This technical guide provides an in-depth exploration of the core antimicrobial properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in this field.

Antimicrobial Spectrum of this compound

This compound exhibits a broad range of antimicrobial activity, with a notable efficacy against several pathogenic Gram-negative and Gram-positive bacteria, while demonstrating a lesser impact on beneficial gut microbiota. This selective action is a key attribute for its application as a feed additive and potential therapeutic agent.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the known MIC values of this compound against a range of pathogenic and commensal bacteria.

| Microorganism | Type | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 1.95 | [1][2] |

| Streptococcus suis | Gram-positive | 1.95 | [1][2] |

| Actinobacillus pleuropneumoniae | Gram-negative | 1.95 | [1][2] |

| Salmonella typhimurium | Gram-negative | 1.95 | [1][2] |

| Escherichia coli | Gram-negative | Not specified | [3] |

| Clostridium perfringens | Gram-positive | Not specified | [4][5] |

| Lactobacillus spp. | Gram-positive | Higher than pathogens | [6][7] |

| Bifidobacterium spp. | Gram-positive | Not specified |

Note: While specific MIC values for E. coli, Clostridium perfringens, and beneficial bacteria like Lactobacillus and Bifidobacterium are not consistently reported in the reviewed literature, studies indicate that this compound is more effective against pathogenic enterobacteria than against lactic acid bacteria[6][7]. Further research is required to establish precise MIC values for a broader range of microorganisms.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its components, formic acid and the formate anion, which act synergistically to disrupt bacterial cell function. Upon dissolution, this compound releases formic acid, a weak organic acid.

Cytoplasmic Acidification and Disruption of Homeostasis

The primary mechanism involves the diffusion of undissociated formic acid across the bacterial cell membrane. Inside the neutral pH of the cytoplasm, the formic acid dissociates, releasing a proton (H⁺) and a formate anion (HCOO⁻). This leads to a rapid decrease in the internal pH of the bacterium.

To counteract this acidification, the bacterial cell actively pumps protons out of the cytoplasm, a process that consumes significant amounts of cellular energy in the form of ATP[6][7]. This energy expenditure diverts resources from essential cellular processes, ultimately inhibiting growth and proliferation.

Anionic Disruption of Cellular Processes

The formate anion, which accumulates within the cytoplasm, is also believed to exert a toxic effect by interfering with essential metabolic pathways, including DNA replication and protein synthesis[1][7]. This dual-action of both cytoplasmic acidification and anionic disruption contributes to the potent bactericidal and bacteriostatic effects of this compound.

Signaling Pathway Disruption

The antimicrobial action of this compound extends to the disruption of key bacterial signaling pathways. The change in intracellular pH and the dissipation of the proton motive force can interfere with two-component signal transduction systems, such as EnvZ/OmpR and PhoQ/PhoP, which are crucial for bacteria to sense and respond to environmental stresses, including changes in osmolarity and pH. By disrupting these signaling cascades, this compound impairs the bacterium's ability to adapt to its environment and express virulence factors.

Diagram of the Primary Antimicrobial Mechanism of this compound

Caption: Antimicrobial action of this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The following section outlines a detailed protocol for the broth microdilution method, adapted for the testing of an acidic compound like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10)[8][9][10][11].

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., sterile water or saline)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a sterile diluent at a concentration at least 10-fold higher than the highest concentration to be tested. The solvent should be chosen to ensure complete dissolution and stability of the compound. Due to its acidic nature, the pH of the stock solution should be recorded.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.

-

In the first column of wells, add an additional 100 µL of the this compound stock solution. This will be the highest concentration.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no drug), and the twelfth column as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 35-37°C for most common pathogens) for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

-

Workflow for Broth Microdilution MIC Assay

Caption: Broth microdilution workflow.

Conclusion

This compound demonstrates a significant and selective antimicrobial spectrum, primarily targeting pathogenic bacteria while having a lesser effect on beneficial microorganisms. Its mechanism of action, centered on the disruption of intracellular pH homeostasis and vital cellular processes, makes it a compelling alternative to traditional antibiotics. The standardized protocols outlined in this guide provide a framework for consistent and reproducible evaluation of its antimicrobial efficacy. Further research to expand the quantitative data on its antimicrobial spectrum and to further elucidate its impact on bacterial signaling pathways will be crucial for optimizing its application in various fields, from animal nutrition to potential therapeutic uses.

References

- 1. Microbial respiration and formate oxidation as metabolic signatures of inflammation-associated dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Feed Additive this compound Prevents Salmonella enterica Serovar Pullorum Infection and Affects Intestinal Flora in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Effect of this compound on growth performance and gut microbiota in broiler chickens challenged with necrotic enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on prophylactic effects of coarse feed structure and/or this compound on the microflora in the digestive tract of weaned piglets experimentally infected with Salmonella Derby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Respiration and Formate Oxidation as Metabolic Signatures of Inflammation-Associated Dysbiosis. | Wenhan Zhu Lab [vumc.org]

- 7. mdpi.com [mdpi.com]

- 8. Studying the effect of formic acid and this compound on performance, immunity and gut health of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. captodayonline.com [captodayonline.com]

- 10. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Gauntlet of Acidity: A Technical Guide to Potassium Diformate's Mode of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mode of action of potassium diformate (KDF) against Gram-negative bacteria. By delving into its core antimicrobial mechanisms, this document provides a comprehensive resource for understanding and harnessing the potential of this organic acid salt. The information presented herein is curated for professionals engaged in antimicrobial research and the development of novel therapeutic and biocidal agents.

Core Mechanism of Action: A Two-Pronged Attack

This compound (HCOOH·HCOOK) exerts its antimicrobial effects primarily through the synergistic actions of its constituent components: formic acid and the formate anion. Its efficacy against Gram-negative bacteria is rooted in its ability to breach the bacterial cell's defenses and disrupt its internal homeostasis.

The primary mode of action unfolds in a series of steps. Initially, in an aqueous environment, KDF dissociates into formic acid (HCOOH) and potassium formate (HCOOK), which further yields formate ions (HCOO⁻) and potassium ions (K⁺)[1]. The undissociated formic acid, being a small, lipophilic molecule, passively diffuses across the outer membrane and the inner cytoplasmic membrane of Gram-negative bacteria[1][2][3].

Once inside the relatively alkaline cytoplasm of the bacterium (pH ≈ 7.5), the formic acid molecule dissociates, releasing a proton (H⁺) and a formate anion (HCOO⁻)[1][3][4]. This intracellular release of protons leads to a rapid decrease in the internal pH, a condition known as acidification of the cytoplasm[1][5]. To counteract this, the bacterial cell is forced to expend a significant amount of energy, in the form of ATP, to actively pump the excess protons out of the cell via the H⁺-ATPase proton pump[3][4]. This futile cycle of proton influx and efflux results in a severe depletion of the cell's energy reserves, ultimately hindering essential cellular processes such as nutrient transport and DNA replication[1][3][4].

Concurrently, the accumulating formate anions within the cytoplasm exert their own toxic effects. These anions can interfere with crucial metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, by inhibiting key enzymes[3]. Furthermore, formate anions can disrupt the synthesis of DNA and proteins, placing the bacterium under immense stress and inhibiting its ability to multiply[1][4]. The increased intracellular concentration of formate also raises the osmotic pressure within the cell, potentially leading to structural stress on the cell membrane[3][4].

This combined assault of intracellular acidification, energy depletion, and anion-mediated metabolic disruption culminates in the inhibition of bacterial growth and, at sufficient concentrations, cell death[1][2][5].

Quantitative Data Summary

The antimicrobial efficacy of this compound and its active component, formic acid, has been quantified in various studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) and effective concentrations in different applications.

Table 1: In Vitro Antimicrobial Activity of this compound and Formic Acid

| Compound | Target Microorganism(s) | MIC/Effective Concentration | Reference(s) |

| This compound | Salmonella typhimurium, Actinobacillus pleuropneumoniae, Staphylococcus aureus, Streptococcus suis | 1.95 mg/mL (MIC) | [3][4] |

| Formic Acid | Escherichia coli | 600 ppm (MIC₅₀) | [6] |

| Formic Acid | Salmonella spp. | 600 ppm (MIC₅₀) | [6] |

| Formic Acid | Clostridium perfringens | 1200 ppm (MIC₅₀) | [6] |

Table 2: In Vivo and In Vitro Applications and Observed Effects

| Application | Organism(s) | KDF Concentration | Observed Effects | Reference(s) |

| Piglet Feed | E. coli, Salmonella | 0.9% - 1.8% | Reduced pH in stomach and duodenum; reduced coliform bacteria. | [1][7] |

| Broiler Chicken Feed | Clostridium perfringens, Enterobacteria | 4.5 g/kg | Reduced numbers of C. perfringens and Enterobacteria in the jejunum post-challenge. | [8] |

| In Vitro Culture | Coliform bacteria, Lactobacilli | 0.6% - 1.8% | Stronger antimicrobial effect against coliforms than lactobacilli. | [1] |

| Aquaculture Feed (O. niloticus) | General bacterial count | 1, 2, and 3 g/kg | Significantly reduced total bacterial count in feces. | [2][9] |

Experimental Protocols

The determination of the antimicrobial activity of this compound relies on standardized microbiological methods. Below are detailed methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

-

Preparation of this compound (KDF) Solution: A stock solution of KDF is prepared in a suitable sterile broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the KDF stock solution are performed to create a range of concentrations.

-

Inoculum Preparation: The target Gram-negative bacterium (e.g., E. coli ATCC 25922, Salmonella Typhimurium ATCC 14028) is cultured on an appropriate agar plate overnight. Several colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in the broth to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.

-

Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted KDF, bringing the total volume to a specified amount (e.g., 100 µL). A growth control well (containing broth and bacteria but no KDF) and a sterility control well (containing only broth) are included.

-

Incubation: The plate is covered and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the MIC: Following incubation, the plate is visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is recorded as the lowest concentration of KDF that completely inhibits visible growth.[10][11][12]

Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described in the broth microdilution protocol (0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess liquid. The entire surface of a Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.

-

Disk Application: Sterile blank paper disks are impregnated with a known concentration of KDF solution. The disks are then placed onto the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to KDF.[13][14][15]

Concluding Remarks

The mode of action of this compound against Gram-negative bacteria is a robust and multi-pronged process that combines the physicochemical properties of formic acid with the subsequent disruption of the bacterium's fundamental cellular processes. Its ability to penetrate the bacterial cell defenses and induce a state of metabolic collapse makes it an effective antimicrobial agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in the field of antimicrobial science. As the demand for alternatives to traditional antibiotics grows, a thorough understanding of the mechanisms of compounds like this compound is paramount for the innovation of next-generation antibacterial strategies.

References

- 1. vetnova.co.in [vetnova.co.in]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Buy this compound (EVT-361939) | 20642-05-1 [evitachem.com]

- 4. The Feed Additive this compound Prevents Salmonella enterica Serovar Pullorum Infection and Affects Intestinal Flora in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Formic Acid as an Antimicrobial for Poultry Production: A Review [frontiersin.org]

- 7. This compound : A New Alternative To Antibiotic Growth Promoters | Bangladesh Journal of Animal Science [banglajol.info]

- 8. Effect of this compound on growth performance and gut microbiota in broiler chickens challenged with necrotic enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. idexx.com [idexx.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Frontiers | In Vitro Antimicrobial Activity of Green Synthesized Silver Nanoparticles Against Selected Gram-negative Foodborne Pathogens [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Analytical Methods for the Purity Determination of Potassium Diformate

Introduction